

# Spectroscopic comparison of synthesized vs commercial Methyl 4-aminobutanoate HCl.

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## Compound of Interest

Compound Name: *Methyl 4-aminobutanoate  
hydrochloride*

Cat. No.: *B082371*

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## Spectroscopic Showdown: Synthesized vs. Commercial Methyl 4-aminobutanoate HCl

A detailed spectroscopic comparison of in-house synthesized **Methyl 4-aminobutanoate hydrochloride** against a commercially available standard, providing researchers with key data for quality assessment.

In the dynamic landscape of chemical research and drug development, the purity and structural integrity of reagents are paramount. **Methyl 4-aminobutanoate hydrochloride**, a versatile building block, is frequently utilized in the synthesis of a wide array of pharmaceutical compounds. While commercial availability ensures a certain standard of quality, in-house synthesis is often a cost-effective and practical alternative. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized batch of Methyl 4-aminobutanoate HCl and its commercial counterpart, offering a clear benchmark for researchers to ascertain the quality of their synthesized product.

The synthesis of Methyl 4-aminobutanoate HCl is commonly achieved via Fischer esterification of 4-aminobutanoic acid using methanol and a source of hydrogen chloride.<sup>[1][2]</sup> This method, while straightforward, can introduce specific impurities such as unreacted starting material or residual solvent. This comparative analysis focuses on identifying such discrepancies through <sup>1</sup>H NMR, <sup>13</sup>C NMR, FT-IR, and Mass Spectrometry.

## Comparative Spectroscopic Data

The following tables summarize the quantitative data obtained from the spectroscopic analysis of both the synthesized and commercial samples of Methyl 4-aminobutanoate HCl.

Table 1:  $^1\text{H}$  NMR Data (400 MHz,  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Commercial Sample	Synthesized Sample
3.71	s	3H	-OCH <sub>3</sub>	3.71	3.71
3.03	t, J = 7.6 Hz	2H	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	3.03	3.03
2.50	t, J = 7.3 Hz	2H	-CH <sub>2</sub> -C=O	2.50	2.50
1.95	m	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	1.95	1.95
N/A	s	N/A	Methanol	Absent	Present ( $\delta$ 3.31)

Table 2:  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{D}_2\text{O}$ )

Chemical Shift ( $\delta$ ) ppm	Assignment	Commercial Sample	Synthesized Sample
174.5	C=O	174.5	174.5
52.3	-OCH <sub>3</sub>	52.3	52.3
39.8	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>	39.8	39.8
29.5	-CH <sub>2</sub> -C=O	29.5	29.5
21.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	21.8	21.8

Table 3: FT-IR Data ( $\text{cm}^{-1}$ )

Wavenumber (cm <sup>-1</sup> )	Assignment	Commercial Sample	Synthesized Sample
~3000	N-H stretch (amine salt)	Present	Present
~2950	C-H stretch (aliphatic)	Present	Present
1735	C=O stretch (ester)	Present	Present
1170	C-O stretch (ester)	Present	Present
~3400	O-H stretch (alcohol)	Absent	Present (broad)

Table 4: Mass Spectrometry Data (ESI+)

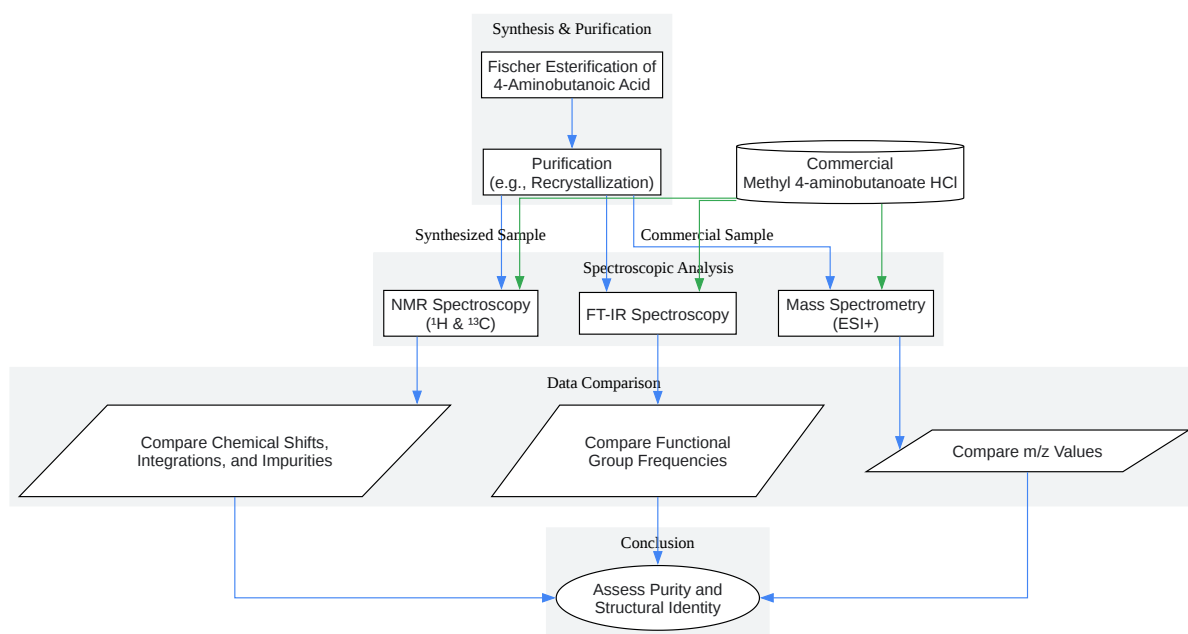
m/z	Assignment	Commercial Sample	Synthesized Sample
118.1	[M+H] <sup>+</sup>	118.1	118.1

The data reveals a high degree of structural similarity between the synthesized and commercial samples. The <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants are identical, confirming the presence of the target molecule. The mass spectrometry data further corroborates this with the detection of the correct protonated molecular ion at m/z 118.1 in both samples.[\[2\]](#)

However, a notable difference is the presence of a singlet at δ 3.31 ppm in the <sup>1</sup>H NMR spectrum of the synthesized sample, indicative of residual methanol. This is further supported by a broad O-H stretching band around 3400 cm<sup>-1</sup> in the FT-IR spectrum of the synthesized product. These minor impurities are common in laboratory-scale Fischer esterifications and can typically be removed with further purification, such as recrystallization or high-vacuum drying. The commercial sample, as expected, shows no such impurities, adhering to a higher purity standard (typically ≥99.0%).

## Experimental Workflow & Protocols

The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized and commercial samples.



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## References

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